![molecular formula C14H21NO5 B1289537 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester CAS No. 1447603-96-4](/img/structure/B1289537.png)

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

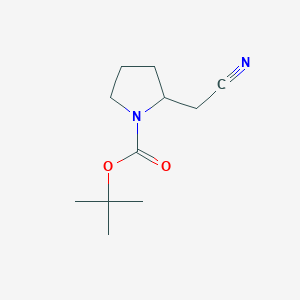

The compound "8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester" is a derivative of azabicyclo[3.2.1]octane, which is a structural framework found in various biologically active molecules and synthetic intermediates. The presence of the N-Boc group indicates that the nitrogen atom in the azabicyclic structure is protected, which is a common strategy in synthetic organic chemistry to prevent unwanted reactions at this site during subsequent transformations .

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the use of different starting materials and reagents to construct the bicyclic framework and introduce functional groups. For instance, the synthesis of N-BOC-2,4-methanoproline derivatives is achieved by treating azabicycle with sec-butyllithium and TMEDA, followed by quenching with electrophiles such as carbon dioxide, methyl chloroformate, or DMF to yield the corresponding acid, ester, or aldehyde . Similarly, the synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters is accomplished from pyroglutamic esters, leading to the formation of all eight possible stereoisomers .

Molecular Structure Analysis

The molecular structure of azabicyclic esters is characterized by the presence of a bicyclic system that can adopt different conformations. NMR spectroscopy studies suggest that in solution, these molecules often adopt a chair-envelope conformation with substituents such as the N-CH3 group in an equatorial position relative to the chair ring . The conformational preferences are influenced by the substitution pattern on the bicyclic framework.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, the lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane can lead to regiochemical diversity, with different outcomes at 0 degrees C and -78 degrees C, resulting in the formation of regioisomeric methylene and bridgehead anions . These anions can be further reacted with electrophiles to yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic esters are influenced by their molecular structure. The esters derived from azabicyclo[3.2.1]octan-ols exhibit free rotation of the acyloxy group around the C-O bond, as deduced from NMR studies . Additionally, some of these compounds have demonstrated significant biological activities, such as analgesic and antipyretic effects, which are of interest in medicinal chemistry . The crystal structure of related azabicyclic esters has been determined by x-ray diffraction, confirming the configurational assignments and providing insight into the three-dimensional arrangement of atoms in the solid state .

Aplicaciones Científicas De Investigación

Oligomerization and Polymer Science

Hashimoto and Sumitomo (1984) investigated the cationic oligomerization of bicyclic oxalactam, which is structurally related to the compound , finding that the process proceeds through a unique mechanism, resulting in high-yield oligomer mixtures. This research highlights the potential of bicyclic compounds in polymer science and materials engineering Hashimoto & Sumitomo, 1984.

Constrained Dipeptide Isosteres

Guarna et al. (1999) synthesized a novel class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds, derived from tartaric acid and α-amino acids, show promise for peptide-based drug discovery by mimicking the dipeptide structure and potentially enhancing the stability and specificity of therapeutic peptides Guarna et al., 1999.

Monoamine Transporter Inhibitors

Pedersen et al. (2004) explored the combinatorial synthesis of benztropine analogues, employing a key step related to the structure of the compound for synthesizing monoamine transporter inhibitors. Although none of the synthesized compounds surpassed benztropine, this research underscores the utility of bicyclic compounds in designing inhibitors for neurotransmitter transporters Pedersen et al., 2004.

Peptidomimetic Synthesis

Mandal et al. (2005) reported an efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, rigid dipeptide mimetics that are useful in peptide-based drug discovery. Their methodology emphasizes the versatility of bicyclic compounds in mimicking dipeptide structures, which is crucial for the development of novel therapeutics Mandal et al., 2005.

Propiedades

IUPAC Name |

8-O-tert-butyl 6-O-methyl 2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQYWBMVVBXIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)